N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine
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Overview
Description
Preparation Methods
The synthesis of N-Benzyl-1-methyl-3-azabicyclo[32One common synthetic route includes the use of tropinone derivatives, which undergo a series of reactions to form the desired bicyclic structure . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Scientific Research Applications
N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine can be compared to other azabicycloheptane derivatives, such as tropane alkaloids. These compounds share a similar bicyclic structure but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
N-benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine |
InChI |
InChI=1S/C14H20N2/c1-14-7-13(12(14)9-15-10-14)16-8-11-5-3-2-4-6-11/h2-6,12-13,15-16H,7-10H2,1H3 |
InChI Key |
GBDDJSZFELGRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1CNC2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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